molecular formula C12H13ClO B2400788 4-(3-Chlorophenyl)cyclohexanone CAS No. 1048916-71-7

4-(3-Chlorophenyl)cyclohexanone

Cat. No. B2400788
CAS RN: 1048916-71-7
M. Wt: 208.69
InChI Key: SIAYFXBUBZBFJD-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenyl)cyclohexanone” is a chemical compound with the molecular formula C12H13ClO . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of “4-(3-Chlorophenyl)cyclohexanone” involves several steps. First, cyclohexanone reacts with 2-chlorophenyl magnesium bromide, followed by dehydration with an acidic ionic liquid. The resulting alkene is then oxidized to give the corresponding hydroxy ketone intermediate. The imination of this intermediate and rearrangement of the obtained imine finally produces "4-(3-Chlorophenyl)cyclohexanone" .


Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)cyclohexanone” is characterized by a cyclohexanone ring attached to a 3-chlorophenyl group . The InChI code for this compound is 1S/C12H13ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9H,4-7H2 .


Physical And Chemical Properties Analysis

“4-(3-Chlorophenyl)cyclohexanone” is a solid at room temperature . It has a molecular weight of 208.69 g/mol . The compound has a topological polar surface area of 17.1 Ų and a complexity of 196 .

Scientific Research Applications

Synthesis and Chemical Properties

4-(3-Chlorophenyl)cyclohexanone has been a subject of interest in chemical synthesis. For instance, Ye (2007) reported a new synthesis route for 4-(4-chlorophenyl)cyclohexanone, a closely related compound, using Friedel-Crafts and Baeyer-Villiger reactions, leading to improved yields (W. Ye, 2007). This demonstrates the compound's relevance in organic synthesis and the exploration of efficient production methods.

Catalytic Reactions and Environmental Applications

The compound has also been noted in studies involving catalytic reactions, particularly in the context of environmental applications. For instance, Gómez-Quero, Cárdenas-Lizana, & Keane (2011) discussed its formation in the hydrodechlorination of dichlorophenol, highlighting its role in environmental detoxification processes (Santiago Gómez-Quero et al., 2011). This research emphasizes the compound's potential in reducing environmental pollutants.

Crystal Structure Analysis

The crystal structure of related compounds, such as (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, has been determined to confirm the configuration of chiral centers, as studied by Biermann, Hardcastle, Moskalev, & Crooks (2011) (M. Biermann et al., 2011). This research is crucial for understanding the three-dimensional structure and reactivity of such compounds.

Water Treatment and Remediation

The use of 4-(3-Chlorophenyl)cyclohexanone in water treatment and remediation processes has been explored. Long et al. (2021) documented the use of a palladium-coated biofilm for the removal of para-chlorophenol, leading to the formation of cyclohexanone, which is further mineralized by bacteria (Min Long et al., 2021). This study showcases the compound's role in advanced water treatment technologies.

Industrial Applications

In the industrial context, the compound is noted as an intermediate in the manufacturing process. Wang, Yao, Li, Su, & Antonietti (2011) highlighted its formation in the selective hydrogenation of phenol and its importance in the chemical industry (Yong Wang et al., 2011). This indicates its utility in producing important industrial chemicals.

Tritium Labelling

In radiochemistry, Blackburn & Ober (1967) described the tritium labelling of a similar compound, 2-(o-chlorophenyl)-2-(methylamino) cyclohexanone, showcasing its utility in labeling studies which are essential in various research areas (C. Blackburn & R. Ober, 1967).

Safety And Hazards

“4-(3-Chlorophenyl)cyclohexanone” is classified as a warning hazard under the GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-(3-chlorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAYFXBUBZBFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)cyclohexanone

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